molecular formula C17H32BNO4 B8252418 tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Cat. No.: B8252418
M. Wt: 325.3 g/mol
InChI Key: IYARNBYAUPGWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the boronic ester group through a borylation reaction. The tert-butyl ester group is then introduced via esterification. The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the borylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, aryl or vinyl halides, and appropriate solvents.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced derivatives.

    Substitution: Biaryl or vinyl compounds.

Scientific Research Applications

tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, especially in drug discovery and development.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate involves its reactivity as a boronic ester. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability compared to other boronic esters. Its combination of a boronic ester and a tert-butyl ester group makes it particularly valuable in synthetic chemistry for constructing complex molecules.

Properties

IUPAC Name

tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32BNO4/c1-12-9-13(18-22-16(5,6)17(7,8)23-18)11-19(10-12)14(20)21-15(2,3)4/h12-13H,9-11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYARNBYAUPGWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(CN(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.